molecular formula C5H3BrF4N2 B2650751 4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole CAS No. 1046454-44-7

4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole

Cat. No.: B2650751
CAS No.: 1046454-44-7
M. Wt: 246.991
InChI Key: SIBLQIWIVQWXRB-UHFFFAOYSA-N
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Description

4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole is a chemical compound characterized by the presence of bromine and difluoromethyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole typically involves the reaction of 4-bromo-3,5-bis(difluoromethyl)aniline with appropriate reagents under controlled conditions. One common method includes the cyclization of the aniline derivative with hydrazine or its derivatives to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3,5-bis(trifluoromethyl)aniline
  • 4-bromo-2,6-difluoroaniline
  • 4-bromo-3,5-bis(trifluoromethyl)benzonitrile

Uniqueness

4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole is unique due to the presence of both bromine and difluoromethyl groups on the pyrazole ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives, making it valuable for various applications .

Properties

IUPAC Name

4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF4N2/c6-1-2(4(7)8)11-12-3(1)5(9)10/h4-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBLQIWIVQWXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(F)F)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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